3-Methoxybenzenethiol

説明

Significance of Aryl Thiols in Modern Organic Chemistry and Materials Science

Aryl thiols, organic compounds featuring a sulfhydryl (-SH) group attached to an aryl ring, represent a pivotal class of molecules in contemporary chemical sciences. ebi.ac.uk Their importance stems from the unique reactivity of the thiol group, which serves as a versatile functional handle in a multitude of chemical transformations. sigmaaldrich.com In organic synthesis, aryl thiols are indispensable building blocks for the construction of complex molecular architectures. sigmaaldrich.com They are key precursors for the synthesis of aryl sulfides (thioethers), a structural motif prevalent in numerous biologically active molecules, pharmaceuticals, and agrochemicals. acs.orgnih.govjst.go.jp The formation of the carbon-sulfur (C–S) bond is a fundamental transformation, and much research has been dedicated to developing efficient catalytic methods, such as cross-coupling reactions, to achieve this linkage using aryl thiols and various coupling partners. acs.orgnih.govacs.org

Beyond their role as synthetic intermediates, the properties of aryl thiols are integral to materials science. The sulfur atom can strongly interact with metal surfaces, enabling the formation of self-assembled monolayers (SAMs). This property is harnessed in fields like nanotechnology, electronics, and surface engineering. Furthermore, the incorporation of aryl thiol moieties into polymers can significantly influence the material's properties, including its thermal stability, optical characteristics, and conductivity. The development of novel polymers and resins often involves the use of thiol-containing compounds. sigmaaldrich.com The free radicals derived from these compounds, known as thiyl radicals, are also significant in explaining reaction mechanisms in both organic chemistry and biochemistry. wikipedia.org

Overview of 3-Methoxybenzenethiol as a Key Molecular Scaffold

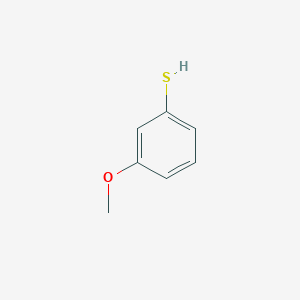

Among the diverse family of aryl thiols, this compound (also known as m-methoxythiophenol) emerges as a particularly valuable molecular scaffold. ontosight.ai Its structure, which consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) at the meta-position relative to a thiol group (-SH), provides a unique combination of reactive sites and electronic properties. ontosight.ainih.gov This specific arrangement makes it a versatile building block for introducing the methoxybenzene and thiol functionalities into more complex structures. guidechem.com

The presence of the methoxy group, an electron-donating substituent, modulates the reactivity of both the aromatic ring and the thiol group. This electronic influence is crucial in directing the outcomes of various chemical reactions, allowing for regioselective functionalization. Researchers utilize this compound as a starting material or intermediate in multi-step syntheses. ontosight.aiguidechem.com For instance, it is employed in the preparation of allenes and in the synthesis of aryl sulfides through coupling reactions. acs.orgchemicalbook.com Its utility as a molecular scaffold is evident in its application in the production of pharmaceuticals, dyes, and polymers, where the core structure is elaborated upon to create target molecules with specific functions. ontosight.aiguidechem.com

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 15570-12-4 nih.gov |

| Molecular Formula | C₇H₈OS nih.gov |

| Molecular Weight | 140.20 g/mol nih.gov |

| Appearance | Colorless to light yellow liquid guidechem.comalfachemch.com |

| Boiling Point | 223-226 °C chemicalbook.com |

| Density | 1.13 g/mL at 25 °C chemicalbook.com |

| Refractive Index (n20/D) | 1.587 chemicalbook.com |

| Solubility | Soluble in organic solvents like methanol, benzene, and toluene (B28343); not miscible with water. chemicalbook.com |

Scope and Research Trajectories of this compound

The research landscape involving this compound is dynamic, with ongoing efforts to expand its synthetic utility and explore new applications. A significant area of investigation focuses on the development of more efficient and sustainable methods for C–S bond formation. This includes the use of novel iron/copper co-catalyzed systems and visible-light photoredox catalysis to facilitate the arylation of thiols, including this compound, with aryl halides under milder conditions. nih.govacs.org Such advancements aim to overcome challenges like catalyst deactivation and the need for harsh reaction conditions often associated with traditional transition-metal-catalyzed cross-coupling reactions. nih.govjst.go.jp

Future research is also directed towards leveraging this compound as a scaffold for creating novel, biologically active compounds. The combination of the thiol and methoxy groups provides a platform for generating libraries of derivatives to be screened for potential pharmaceutical applications. nih.gov For example, its derivatives could be explored for their antiproliferative activity. nih.gov In materials science, the incorporation of this scaffold into new polymers and functional materials remains a promising avenue. The specific electronic and binding properties imparted by the methoxy and thiol groups could lead to the development of advanced materials for electronics, sensors, or specialty resins. sigmaaldrich.com Furthermore, detailed synthetic procedures, such as its preparation from 3-iodoanisole (B135260), continue to be refined to improve yield and promote greener chemical processes. chemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-8-6-3-2-4-7(9)5-6/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVAZEHZOPDGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074652 | |

| Record name | Benzenethiol, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15570-12-4 | |

| Record name | 3-Methoxybenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15570-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU3GP933SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Methoxybenzenethiol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to create 3-methoxybenzenethiol and related compounds in fewer steps, often employing catalytic systems to enhance efficiency.

Metal-Catalyzed Coupling Reactions for Aryl Thiol Formation

Transition-metal catalysis is a cornerstone of modern organic chemistry, providing powerful tools for the formation of carbon-sulfur bonds. Both copper and palladium catalysts have been extensively used to synthesize aryl thiols and their subsequent derivatives.

A direct and effective method for synthesizing aryl thiols involves a copper-catalyzed reaction of aryl iodides with a sulfur source. thieme-connect.com Researchers have developed a protocol using readily available sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) as the sulfur source and copper powder as the catalyst. thieme-connect.comchemicalbook.com The reaction is aided by the addition of a catalytic amount of 1,2-ethanedithiol (B43112), which has been shown to be an indispensable reagent in this transformation. thieme-connect.com

The synthesis is typically carried out by reacting an aryl iodide, such as 3-iodoanisole (B135260), with sodium sulfide in the presence of copper powder and 1,2-ethanedithiol in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. chemicalbook.com The optimized conditions involve using 10 mol% of both copper and 1,2-ethanedithiol with three equivalents of Na₂S·9H₂O, heated at 100 °C under an argon atmosphere for 20 hours. thieme-connect.com This process has demonstrated broad substrate scope, with aryl iodides bearing both electron-donating and electron-withdrawing groups affording the corresponding aryl thiols in good to excellent yields, often ranging from 76% to 99%. thieme-connect.com For the specific synthesis of this compound from 3-iodoanisole, a yield of 89% has been reported under these conditions. chemicalbook.com

| Component | Quantity (per 1 mmol Aryl Iodide) | Role | Citation |

| 3-Iodoanisole | 1 mmol | Starting Material | chemicalbook.com |

| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 3 mmol | Sulfur Source | thieme-connect.comchemicalbook.com |

| Copper Powder | 0.1 mmol (10 mol%) | Catalyst | thieme-connect.comchemicalbook.com |

| 1,2-Ethanedithiol | 0.1 mmol (10 mol%) | Catalytic Reagent/Ligand | thieme-connect.comchemicalbook.com |

| Dimethyl Sulfoxide (DMSO) | 2 mL | Solvent | chemicalbook.com |

| Temperature | 100 °C | Reaction Condition | thieme-connect.comchemicalbook.com |

| Atmosphere | Argon | Reaction Condition | thieme-connect.comchemicalbook.com |

| Time | 20 h | Reaction Condition | chemicalbook.com |

| Product Yield | 89% | Result | chemicalbook.com |

Palladium-catalyzed cross-coupling reactions are a reliable and versatile method for forming aryl thioethers (also known as aryl sulfides) from aryl halides and thiols like this compound. nih.govnih.gov These reactions offer milder conditions and greater functional group tolerance compared to traditional methods. nih.gov Catalyst systems often consist of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand. nih.gov

The choice of ligand is crucial for catalytic activity. While chelating bisphosphine ligands were historically favored, recent studies have shown that monophosphine ligands can lead to more effective catalysis for C-S cross-coupling. nih.gov An active catalyst system for coupling thiols with aryl halides is based on a complex with an alkylbisphosphine ligand like CyPF-tBu. nih.gov These reactions are capable of coupling a wide variety of aryl bromides and chlorides with both aliphatic and aromatic thiols. researchgate.net The synthesis of unsymmetrical diaryl sulfides can be achieved in a one-pot protocol by coupling two different aryl bromides with a thiol surrogate, overcoming the limited availability and stability of many arenethiols. nih.gov

Green Chemistry Principles in this compound Synthesis

The copper-catalyzed synthesis of aryl thiols from aryl iodides incorporates several principles of green chemistry. A key advantage is the use of solid sodium sulfide nonahydrate (Na₂S·9H₂O) as the sulfur source, which is safer and easier to handle than the highly toxic and gaseous hydrogen sulfide (H₂S) used in more traditional methods. Furthermore, the catalytic nature of the reaction minimizes waste by requiring only a small amount of copper (0.1 mmol per reaction). This approach avoids the use of more toxic reagents and reduces the generation of hazardous byproducts. The development of catalytic methods in aqueous media also represents a significant step towards greener chemical synthesis.

Alternative Synthetic Routes to this compound Analogues

Beyond direct thiolation, other synthetic strategies have been developed to access analogues of this compound, often involving the transformation of other sulfur-containing functional groups.

An alternative route to thiophenols involves the reduction of the corresponding benzenesulfonamides. A patented method describes the reaction of a benzenesulfonamide (B165840) derivative with a formate (B1220265) salt, such as potassium formate, at high temperatures (160-230°C) to produce the desired thiophenol. google.com The process involves heating the sulfonamide with an excess of potassium formate for several hours while removing the water vapor generated during the reaction. google.com After cooling, the reaction mixture is acidified and the product is isolated, often through rectification. google.com This method has been used to prepare various substituted thiophenols, demonstrating its utility for creating analogues.

More recently, photoredox catalysis has been employed for the deprotection of sulfonamides to yield thiols under milder conditions. organic-chemistry.org This method can utilize sodium formate as a reductant in the presence of a thiol as a hydrogen atom transfer agent, initiated by irradiation from LEDs. organic-chemistry.org

| Starting Material | Product | Yield | Citation |

| 3-Methyl-4-fluorobenzene sulphonamide | 3-Methyl-4-fluoro thiophenol | 64.4% | google.com |

| 3-Acetylbenzene sulphonamide | 3-Acetylbenzene thiophenol | 60.3% | google.com |

| 3,5-Dimethyl benzene (B151609) sulfonamide | 3,5-Dimethyl thiophenol | 62.7% | google.com |

Derivatization Strategies Utilizing the Thiol Moiety

The sulfur atom of the thiol group in this compound is a soft nucleophile, making it highly suitable for reactions with soft electrophiles. This reactivity is harnessed in various derivatization strategies, particularly in the formation of carbon-sulfur bonds through S-alkylation.

S-Alkylation and Subsequent Cyclization Reactions for Heterocycle Formation (e.g., Benzo[b]thiophene Scaffolds)

The S-alkylation of this compound is a key step in the construction of benzo[b]thiophene derivatives. This class of heterocyclic compounds is of significant interest due to their presence in a variety of biologically active molecules. The general strategy involves the reaction of this compound with a suitable alkylating agent containing a carbonyl group or its equivalent. The resulting intermediate can then undergo intramolecular cyclization and dehydration to afford the benzo[b]thiophene ring system.

One documented approach involves the reaction of this compound with an α-bromo ketone. For instance, the synthesis of 1-(4-Methoxy-phenyl)-2-(3-methoxy-phenylsulfanyl)-ethanone, an intermediate for the synthesis of raloxifene, a selective estrogen receptor modulator, is achieved through the S-alkylation of this compound with 2-Bromo-1-(4-methoxy-phenyl)-ethanone. jocpr.com This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. jocpr.comgoogle.com The subsequent cyclodehydration of the resulting thioether furnishes the 6-methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophene core. jocpr.com

Another example is the synthesis of 6-methoxybenzo[b]thiophene-2-carboxylate derivatives. mdpi.com In this multi-step sequence, this compound is first S-alkylated with methyl bromoacetate (B1195939) in the presence of a base like potassium carbonate to yield a thioacetate (B1230152) intermediate. mdpi.com This intermediate is then condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to introduce a dimethylaminomethylene group at the α-carbon. mdpi.com Finally, treatment with iodine in chloroform (B151607) induces a cyclization reaction to afford the desired 6-methoxybenzo[b]thiophene-2-carboxylate. mdpi.com

A further synthetic route to 6-methoxybenzo[b]thiophene (B1315557) involves the S-alkylation of this compound with bromoacetaldehyde (B98955) diethyl acetal. cardiff.ac.uk The resulting derivative can then be cyclized using a Lewis acid such as boron trifluoride etherate to form the benzo[b]thiophene ring. cardiff.ac.uk

Table 1: S-Alkylation and Cyclization of this compound for Benzo[b]thiophene Synthesis

| Starting Material | Reagent(s) | Intermediate | Cyclization Condition | Final Product |

| This compound | 1. KOH, Ethanol2. 2-Bromo-1-(4-methoxy-phenyl)-ethanone | 1-(4-Methoxy-phenyl)-2-(3-methoxy-phenylsulfanyl)-ethanone | Methanesulfonic acid, Toluene (B28343) | 6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophene |

| This compound | 1. K₂CO₃2. Methyl bromoacetate3. DMF-DMA | Dimethylaminomethylene derivative | Iodine, Chloroform | 6-Methoxybenzo[b]thiophene-2-carboxylate |

| This compound | 1. Bromoacetaldehyde diethyl acetal | S-alkylated derivative | Boron trifluoride etherate | 6-Methoxybenzo[b]thiophene |

Synthesis of Thioether Derivatives (e.g., Bis(3-methoxyphenylthio)ethyl)naphthalene)

The nucleophilic character of the thiol in this compound also allows for its use in the synthesis of more complex, non-cyclic thioether derivatives. An interesting example is the synthesis of 2-(2,2-bis(3-methoxyphenylthio)ethyl)naphthalene. chemrevlett.comchemrevlett.com This compound was synthesized unexpectedly in a study involving the ring-opening of an epoxide. chemrevlett.com

The synthesis involved the reaction of (3-(naphthalene-2-yl)-2,2-bis(trimethylsilyl)oxirane with an excess of 3-methoxythiophenol in the presence of magnesium bromide in dry dichloromethane. chemrevlett.com The proposed mechanism suggests that the use of excess 3-methoxythiophenol leads to the formation of the bis-thioether product. chemrevlett.com The structure of the resulting 2-(2,2-bis(3-methoxyphenylthio)ethyl)naphthalene was confirmed through various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis. chemrevlett.comchemrevlett.comcivilica.com

Table 2: Synthesis of 2-(2,2-bis(3-methoxyphenylthio)ethyl)naphthalene

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| (3-(Naphthalen-2-yl)-2,2-bis(trimethylsilyl)oxirane | 3-Methoxythiophenol (excess) | MgBr₂, Dry Dichloromethane | 2-(2,2-Bis(3-methoxyphenylthio)ethyl)naphthalene |

This reaction highlights a unique application of this compound in the cleavage and subsequent derivatization of epoxide rings, leading to the formation of a geminal bis-thioether.

Mechanistic Investigations of 3 Methoxybenzenethiol Reactivity

Nucleophilic Reactivity of the Thiol Group in 3-Methoxybenzenethiol

The thiol (-SH) group is the primary center of nucleophilic activity in this compound. The sulfur atom, with its lone pairs of electrons, readily participates in reactions with a wide range of electrophiles. This reactivity is fundamental to its use as a building block in organic synthesis. rsc.orgresearchgate.net

The thiol group can be deprotonated by a base to form the more potent thiolate anion (ArS⁻), which is a strong nucleophile. This anion is central to many of the compound's reactions. Common transformations involving the nucleophilic thiol group include:

Nucleophilic Substitution: this compound can engage in nucleophilic substitution reactions with substrates like alkyl halides to form thioethers. pearson.com

Michael Additions: The thiolate anion can add to α,β-unsaturated carbonyl compounds in a conjugate or Michael addition fashion. Computational studies on related systems suggest that for some substrates, the initial deprotonation of the thiol is the rate-determining step, while for others, the subsequent addition to the unsaturated system has the highest energy barrier. acs.org

Nucleophilic Aromatic Substitution (SNAr): The thiolate derived from methoxy-substituted benzenethiols can act as a potent nucleophile in SNAr reactions, displacing leaving groups from activated aromatic rings. For instance, 4-methoxybenzenethiol (B147237) has been used to append thioether moieties onto porphyrin structures through such mechanisms. organic-chemistry.org

Coupling Reactions: In the presence of catalysts, such as copper, the thiol can participate in coupling reactions. For example, 4-methoxybenzenethiol has been shown to couple with N-vinylazoles in a Cu-catalyzed Ullmann-type reaction. chim.it

The nucleophilicity of the thiol group is a cornerstone of this compound's synthetic utility, enabling the formation of diverse carbon-sulfur bonds.

Influence of Methoxy (B1213986) Substituent on Aromatic Thiol Reactivity

The position and electronic nature of substituents on the benzene (B151609) ring significantly modulate the reactivity of the thiol group. In this compound, the methoxy (-OCH₃) group is in the meta position relative to the thiol.

The methoxy group exerts two opposing electronic effects:

-I (Inductive) Effect: Oxygen is more electronegative than carbon, so the methoxy group withdraws electron density from the aromatic ring through the sigma bond framework.

+M (Mesomeric or Resonance) Effect: The oxygen atom has lone pairs that can be delocalized into the aromatic π-system, donating electron density.

When the methoxy group is in the meta position, its +M effect does not extend to the carbon atom bearing the thiol group. Therefore, the electron-withdrawing inductive effect (-I) is the dominant influence on the thiol's acidity and nucleophilicity. This effect is, however, relatively weak.

Studies on the glutathione (B108866) peroxidase-like activity of related aromatic seleninates, which involves reaction with thiols, have provided direct insight into the electronic effects of methoxy substituents. These studies revealed that a para-methoxy group enhances reaction rates due to its strong electron-donating mesomeric effect, which increases the nucleophilicity of the sulfur/selenium center. Conversely, a meta-methoxy group was found to have little to no effect on the reaction rate compared to the unsubstituted analogue. chemicalbook.com This suggests that the weak inductive withdrawal of the meta-methoxy group in this compound does not significantly alter the inherent reactivity of the thiol group. In contrast, an ortho-methoxy group can lead to a significant reduction in activity, which may be attributed to steric hindrance or through-space coordination effects. chemicalbook.com

Reaction Pathway Elucidation

Understanding the specific pathways through which this compound reacts is crucial for controlling reaction outcomes and minimizing by-products. Mechanistic studies have illuminated several types of transformations, including catalyzed reactions, competitive pathways, and photo-induced processes.

Catalysts are often employed to enhance the reactivity of this compound or its reaction partners. Brønsted acids, which are proton donors, function by activating electrophiles, making them more susceptible to nucleophilic attack. nih.govacs.org

In the context of reactions involving this compound, a Brønsted acid can protonate an electrophile, thereby lowering the activation energy for the subsequent attack by the nucleophilic sulfur atom. Specific examples include:

Electrophilic Trifluoromethylthiolation: The reaction of 3-methoxythiophenol with trifluoromethanesulfenamide has been shown to be effectively catalyzed by strong Brønsted acids like trifluoromethanesulfonic acid (TfOH). rsc.org In competitive experiments, electron-donating groups on the thiophenol generally required weaker acid activation (like methanesulfonic acid, MSA) compared to those with electron-withdrawing groups, which required the stronger TfOH. rsc.org

Cascade Reactions: In a p-toluenesulfonic acid (p-TsOH, a Brønsted acid)-catalyzed cascade reaction for synthesizing tetrahydrocarbazolones, this compound was used as an external nucleophile. However, its higher nucleophilicity compared to more electron-poor thiols led to competitive formation of dithioacetal by-products. uchicago.edursc.org This highlights how the intrinsic reactivity of the thiol influences the outcome in catalyzed systems.

The choice and concentration of the Brønsted acid are critical. For instance, in acid-catalyzed additions to olefins, methoxy-substituted aromatics can be unstable under strongly acidic conditions, but the functional group can be tolerated by carefully controlling the acid concentration and reaction temperature. nih.gov

Table 1: Examples of Catalyzed Reactions Involving Methoxy-Substituted Thiophenols

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield | Reference |

| This compound | Trifluoromethanesulfenamide | TfOH | Trifluoromethyl disulfide | Good | rsc.org |

| 4-Methoxybenzenethiol | Trifluoromethanesulfenamide | MSA | Trifluoromethyl disulfide | Good | rsc.org |

| This compound | 4-(Indol-2-yl)-4-oxobutanal deriv. | p-TsOH | Dithioacetal (by-product) | - | uchicago.edu |

| Various Thiols | Various Carboxylic Acids | TfOH | Thioester | High | researchgate.net |

In many reactions, this compound can proceed through multiple competing pathways, leading to a mixture of products or the formation of unexpected by-products. The specific pathway taken often depends on subtle changes in reaction conditions, catalysts, or the structure of the reactants.

For example, in the Brønsted acid-catalyzed synthesis of tetrahydrocarbazolones, the desired reaction involves a tandem Friedel-Crafts hydroxyalkylation followed by nucleophilic substitution with a thiol. However, when an electron-rich thiol like this compound is used, a competitive reaction pathway, the formation of a dithioacetal at the aldehyde, becomes significant. uchicago.edursc.org

In photochemical reactions, multiple radical intermediates can be formed, leading to different outcomes. A study of the photochemical spirocyclization of indole-ynones in the presence of this compound used a radical trapping method to identify various intermediates. organic-chemistry.org The results indicated a complex mechanism where increasing the concentration of this compound led to an increase in the desired product but also affected the concentrations of various trapped radical species, demonstrating the delicate balance between competing radical pathways. organic-chemistry.org

Computational studies have also been used to understand competitive pathways. For the reaction of thiols with α,β-unsaturated carbonyls, calculations can distinguish between different mechanisms, such as pathways where the initial addition step is rate-limiting versus those where a subsequent ketonization step is the bottleneck. acs.org These insights are critical for predicting and controlling product formation.

Upon irradiation with light, this compound and its corresponding thiolate can engage in unique reaction pathways that are inaccessible under thermal conditions. These photo-induced mechanisms often involve the generation of highly reactive radical species or electronically excited states.

A key species in these reactions is the photoexcited thiolate anion. Upon absorption of light, the thiolate is promoted to an excited state that is a much stronger reducing agent than its ground-state counterpart. acs.org This principle has been harnessed in several synthetic transformations:

Single-Electron Transfer (SET): The photoexcited 4-methoxybenzenethiolate anion is a powerful single-electron donor capable of reducing substrates with very low reduction potentials, such as aryl halides and trifluoroacetates. acs.org This SET process generates a thiyl radical (ArS•) and a radical anion of the substrate, initiating a subsequent cascade of reactions.

SRN1 Mechanism: The photoinitiated reaction between iodocubane (B12285268) and 4-methoxybenzenethiolate proceeds via a radical-nucleophilic substitution (SRN1) mechanism. malayajournal.org The reaction is initiated by photostimulation, leading to the formation of a cubyl radical intermediate, which is then trapped by the thiolate nucleophile. The reaction does not proceed in the dark, confirming its photochemical nature. malayajournal.org

Thiyl Radical Formation and Addition: Visible light irradiation can be used to generate thiyl radicals from thiols like 4-methoxybenzenethiol, often in the absence of a dedicated photocatalyst. dntb.gov.uaorganic-chemistry.org The mechanism can involve the formation of a photo-active complex between the thiol and the substrate. organic-chemistry.org The generated thiyl radical can then add to unsaturated bonds, such as in thiol-ene reactions, to form new C-S bonds. dntb.gov.uaorganic-chemistry.org

These photo-induced pathways offer mild and efficient alternatives for forming C-S bonds and accessing complex molecular architectures.

Table 2: Examples of Photo-Induced Reactions

| Thiol | Substrate | Light Source | Proposed Mechanism | Product Type | Reference |

| 4-Methoxybenzenethiolate | Iodocubane | Photostimulation | SRN1 | Aryl-cubane thioether | malayajournal.org |

| 4-Methoxybenzenethiol | N-arylacrylamide / CF₃-source | Purple LED | SET from excited thiolate | Difluorinated oxindole | acs.org |

| This compound | Indole-ynone | - | Photoexcitation of EDA complex | Spirocyclic product | organic-chemistry.org |

| Thiophenol | 1-Pentene | Purple LED (390 nm) | Formation of photo-active complex | Thioether | organic-chemistry.org |

Benzo[b]thiophenes are a privileged heterocyclic scaffold in medicinal chemistry and materials science. organic-chemistry.orgacs.org A primary route to their synthesis involves the intramolecular cyclization of ortho-substituted aryl thiols or thioethers, such as derivatives of this compound. While detailed kinetic studies providing rate constants are scarce in the literature, the influence of various factors on the reaction rate and efficiency has been well-documented, providing kinetic insights.

The most common precursors are o-alkynylthioanisoles, which can be cyclized through several mechanistic pathways:

Electrophilic Cyclization: This is a widely used method where an electrophile (e.g., I₂, NBS, Br₂, H⁺) activates the alkyne, prompting an intramolecular attack from the nucleophilic sulfur atom. organic-chemistry.org The reaction proceeds through a vinyl cation or related intermediate, followed by dealkylation (if starting from a thioether) or aromatization. The rate of this cyclization is dependent on the nucleophilicity of the sulfur and the electron density of the alkyne.

Radical Cyclization: This pathway involves the generation of a radical which then undergoes intramolecular cyclization. For example, an electrochemically-driven tandem radical addition-cyclization of 2-alkynylthioanisoles with sodium sulfinates has been developed to form C3-sulfonylated benzothiophenes. Similarly, photoredox catalysis can be used to generate radicals that initiate cyclization. organic-chemistry.org

The kinetics of these cyclization reactions are influenced by:

Substituents: The electronic nature of substituents on the aryl ring and the alkyne affects the reaction rate. In a photoredox-catalyzed radical cyclization, thiophenols with electron-donating groups (e.g., methyl) were found to be more efficient HAT agents, leading to higher product yields in shorter times compared to thiophenols with electron-withdrawing groups. organic-chemistry.org By extension, the electron-donating character of a methoxy group would be expected to influence the kinetics of similar radical processes.

Reaction Conditions: The choice of catalyst, solvent, and temperature significantly impacts the reaction pathway and rate. Palladium-catalyzed arylative cyclizations of o-(1-alkynyl)thioanisoles provide an efficient route, where the catalyst is involved in the key C-S bond cleavage and C-C bond formation steps. researchgate.net Metal-free conditions, using reagents like iodine or Oxone®, often require different temperatures and reaction times to achieve high yields. chemicalbook.comacs.org

While quantitative kinetic data is limited, the extensive synthetic work provides a clear qualitative understanding of how reaction conditions and substrate electronics can be tuned to control the formation of benzo[b]thiophenes.

Applications of 3 Methoxybenzenethiol in Advanced Organic Synthesis and Catalysis

Reagent in Complex Molecule Construction

As a building block in organic synthesis, 3-methoxybenzenethiol offers a direct route to incorporating the thioether moiety into larger, more complex molecules. Its utility is demonstrated in the preparation of diverse molecular scaffolds, its role in multicomponent reactions, and as a precursor for the synthesis of other important chemical intermediates.

Preparation of Thioether-Containing Scaffolds

This compound serves as an effective nucleophile in the synthesis of thioether-containing scaffolds. While direct studies on this compound are specific, the reactivity of its isomer, 4-methoxybenzenethiol (B147237), in thioetherification reactions provides significant insight. For instance, in the synthesis of thienyl thioethers, benzenethiols with electron-donating groups, such as a methoxy (B1213986) group, have been shown to be effective reactants. thieme-connect.comthieme-connect.com In one study, 4-methoxybenzenethiol reacted to give the corresponding biaryl thioether in a 76% yield, highlighting the utility of methoxy-substituted benzenethiols in forming carbon-sulfur bonds. thieme-connect.comthieme-connect.com This type of reaction is crucial for creating the thioether linkages that are integral to many biologically active molecules and functional materials. The general reaction involves the nucleophilic attack of the thiolate, generated from the benzenethiol, on an electrophilic carbon center.

The synthesis of aryl thiols, the precursors to these reactions, can be achieved from aryl iodides. For example, 3-iodoanisole (B135260) can be converted to this compound with a high yield of 89% using sodium sulfide (B99878) nonahydrate, copper powder, and ethane-1,2-dithiol in DMSO at 100°C. chemicalbook.com

Role in Multicomponent Reactions (e.g., Michael Addition)

This compound is a competent nucleophile in multicomponent reactions, particularly in thia-Michael additions. The Michael addition is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com Thia-Michael additions, specifically, introduce a sulfur-containing moiety to the β-carbon of the unsaturated system. masterorganicchemistry.comsrce.hr

These reactions are often catalyzed and can be performed as three-component reactions. For example, a series of β-keto thioethers have been prepared through a rapid three-component reaction of an arylglyoxal, a cyclic 1,3-dicarbonyl, and a thiol under microwave heating. rsc.org The acidic pKa of the thiol group in compounds like this compound (pKa ≈ 6.8) facilitates its participation as a Michael donor. thieme-connect.de The versatility of this reaction allows for the synthesis of a diverse range of complex molecules in a single step. researchgate.net

Precursor for Allenes

Multiple sources indicate that this compound is utilized in the preparation of allenes. chemicalbook.comlookchem.comguidechem.com Allenes are compounds containing two cumulative double bonds and are valuable intermediates in organic synthesis due to their unique reactivity. While specific mechanistic details and research findings on the direct conversion of this compound to allenes are not extensively detailed in the provided search results, its role as a precursor is acknowledged.

Catalytic Roles and Ligand Design

Beyond its role as a stoichiometric reagent, this compound and its derivatives are involved in various catalytic processes, including asymmetric organocatalysis and organophotocatalysis.

Organocatalysis in Asymmetric Synthesis (e.g., Michael Addition with Cinchona Alkaloids)

In the realm of asymmetric synthesis, where the selective formation of one enantiomer is crucial, this compound has been employed as a nucleophile in Michael additions catalyzed by Cinchona alkaloids. researchgate.net Cinchona alkaloids and their derivatives are widely used as organocatalysts due to their chiral scaffold, which can induce high stereoselectivity in a variety of chemical transformations. rsc.orgnih.govdovepress.com

In a study investigating the performance of quinine (B1679958) and polymer-supported catalysts, the Michael addition of 3-methoxythiophenol to cyclohex-2-enone was used as a benchmark reaction. researchgate.net While quinine itself showed poor selectivity, this example demonstrates the principle of using a chiral organocatalyst to control the stereochemical outcome of the addition of this compound to an α,β-unsaturated ketone. The interaction between the catalyst, the thiol, and the electrophile in the transition state dictates the facial selectivity of the nucleophilic attack, leading to an enantioenriched product.

Table 1: Asymmetric Michael Addition of 3-Methoxythiophenol

| Catalyst | Substrate 1 | Substrate 2 | Enantiomeric Excess (ee) |

|---|---|---|---|

| Quinine | 3-Methoxythiophenol | Cyclohex-2-enone | 23% |

| Supported Catalyst 10a-d | 3-Methoxythiophenol | Cyclohex-2-enone | 11-14% |

Data sourced from a study on polymer-supported quinines in asymmetric Michael addition. researchgate.net

Organophotocatalysis for Defluorinative Alkylation Reactions

The isomer 4-methoxybenzenethiol has been successfully employed as an organophotocatalyst in defluorinative alkylation reactions, showcasing the potential of methoxy-substituted benzenethiols in photoredox catalysis. nih.govrsc.orgrsc.org In these reactions, the photocatalyst, upon excitation by light, initiates a single-electron transfer process that leads to the activation of a carbon-fluorine bond.

A study demonstrated that 4-methoxybenzenethiol can catalyze the defluorinative alkylation of N-arylmethacrylamides with trifluoroacetates to produce difluorinated oxindoles in high yields. nih.govrsc.orgrsc.org The reaction proceeds under mild conditions, utilizing LED light irradiation. The proposed mechanism involves the formation of a thiolate, which is then excited by light to a strongly reducing species capable of activating the C-F bond.

Table 2: Optimization of Metal-Free Defluorinative Alkylation

| Catalyst | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| 4-Methoxybenzenethiol | 20 | 95 |

| 4-Methoxybenzenethiol | 10 | Lower |

Reaction conditions: N-arylmethacrylamide, trifluoroacetate, sodium formate (B1220265), KHCO3, in DMSO under 390 nm LED irradiation. nih.govrsc.orgrsc.org

This application highlights the ability of the methoxybenzenethiol scaffold to participate in photoredox cycles, opening avenues for its use in other light-mediated transformations. The scalability of this method has been demonstrated, with the successful synthesis of the product on a gram scale. rsc.orgresearchgate.net

Ligand in Transition Metal Catalysis (e.g., Electrocatalytic Proton Reduction with Diiron Complexes)

This compound has emerged as a significant ligand in the development of synthetic models for the active sites of [FeFe]-hydrogenases, which are highly efficient biological catalysts for proton reduction to hydrogen. The electronic properties of the thiol ligand play a crucial role in modulating the catalytic activity of these biomimetic complexes. The methoxy group, being an electron-donating group, influences the electron density at the iron centers, thereby affecting the electrochemical properties and catalytic efficiency of the diiron complexes.

In a notable study, the reaction of triiron dodecacarbonyl (Fe₃(CO)₁₂) with this compound in toluene (B28343) resulted in the formation of a novel bis(monothiolato) hexacarbonyl diiron complex, [Fe₂(μ-SC₆H₄-OMe-m)₂(CO)₆] (Complex 1). researchgate.netbohrium.com This complex serves as a precursor for the synthesis of other derivatives through the substitution of a carbonyl (CO) ligand with monodentate phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) and triphenylphosphine (B44618) (PPh₃), yielding [Fe₂(μ-SC₆H₄-OMe-m)₂(CO)₅(PCy₃)] (Complex 2) and [Fe₂(μ-SC₆H₄-OMe-m)₂(CO)₅(PPh₃)] (Complex 3) respectively. researchgate.netbohrium.com

Electrochemical investigations of these complexes using cyclic voltammetry have demonstrated their activity as electrocatalysts for proton reduction. researchgate.netbohrium.com The studies, conducted in acetonitrile (B52724) with both weak (acetic acid) and strong (trifluoroacetic acid) proton sources, confirmed that these complexes can mimic the function of [FeFe]-hydrogenases by facilitating the reduction of protons to molecular hydrogen. researchgate.netbohrium.com The presence of the 3-methoxybenzenethiolato ligand is integral to the structure and electronic properties that enable this catalytic activity.

The characterization of these diiron complexes has been thoroughly carried out using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic ν(CO) stretching frequencies, which are sensitive to the electronic environment of the iron centers and the nature of the other ligands present. bohrium.com Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the structure and the environment of the protons and any phosphorus atoms in the phosphine ligands. bohrium.com Mass spectrometry confirms the dinuclear nature of these complexes, while UV-Vis spectroscopy elucidates their electronic absorption properties. bohrium.com The molecular structure of Complex 1 has also been confirmed by X-ray diffraction analysis. bohrium.com

Table 1: Diiron Complexes with this compound Ligands for Electrocatalytic Proton Reduction

| Complex | Chemical Formula | Precursor | Characterization Methods | Catalytic Activity | Source(s) |

|---|---|---|---|---|---|

| 1 | [Fe₂(μ-SC₆H₄-OMe-m)₂(CO)₆] | Fe₃(CO)₁₂ and this compound | FTIR, NMR, UV-Vis, Mass Spectrometry, X-ray Diffraction | Electrocatalytic proton reduction in the presence of weak and strong acids. | researchgate.netbohrium.com |

| 2 | [Fe₂(μ-SC₆H₄-OMe-m)₂(CO)₅(PCy₃)] | Complex 1 and PCy₃ | FTIR, NMR, UV-Vis, Mass Spectrometry | Electrocatalytic proton reduction in the presence of weak and strong acids. | researchgate.netbohrium.com |

| 3 | [Fe₂(μ-SC₆H₄-OMe-m)₂(CO)₅(PPh₃)] | Complex 1 and PPh₃ | FTIR, NMR, UV-Vis, Mass Spectrometry | Electrocatalytic proton reduction in the presence of weak and strong acids. | researchgate.netbohrium.com |

Ligand Design for Nanocluster Synthesis and Catalysis

The precise control over the size, composition, and surface chemistry of metal nanoclusters is paramount for their application in catalysis. nih.gov this compound, as a ligand, plays a crucial role in the synthesis and stabilization of atomically precise metal nanoclusters, influencing their structure and catalytic functionalities. rsc.org The thiol group provides a strong anchor to the metal surface, while the methoxy group can be used to tune the electronic properties and solubility of the nanocluster, or to introduce specific functionalities. rsc.orgnih.gov

In the realm of bimetallic nanoclusters, this compound has been utilized in the one-pot synthesis of silver-copper (B78288) alloy nanoclusters. rsc.org For instance, fcc-structured bimetallic nanoclusters with the formula [Ag₄₁Cu₉(SC₇H₇O)₃₂]²⁺ have been synthesized using 3-methoxythiophenol, silver nitrate (B79036) (AgNO₃), and copper(II) acetylacetonate (B107027) (Cu(acac)₂) as precursors, with sodium borohydride (B1222165) (NaBH₄) as the reducing agent. rsc.org These nanoclusters are noted for their potential application as catalysts in the electrochemical CO₂ reduction reaction. rsc.orgresearchgate.net The ligand shell, composed of 3-methoxybenzenethiolate (B8531926), is essential for the stability and defined structure of these nanoclusters. rsc.org

A fascinating application of a positional isomer, 2-methoxybenzenethiol (B42552), demonstrates the sophisticated role of methoxy-substituted thiol ligands in catalysis. In a recent study, 2-methoxybenzenethiol was used to stabilize copper nanoclusters of the formula [Cu₃₄S₇(RS)₁₈(PPh₃)₄]²⁺ (where RSH = 2-methoxybenzenethiol). nih.govchemistryviews.org On the surface of these nanoclusters, the Lewis-basic methoxy groups and the Lewis-acidic copper atoms form frustrated Lewis pair (FLP) active sites. nih.govchemistryviews.org These FLP sites are capable of activating molecular hydrogen (H₂) heterolytically, which enables highly regioselective hydrogenation of alkenes under mild conditions. nih.govchemistryviews.org This work highlights how strategic ligand design, incorporating functional groups like the methoxy group, can lead to novel catalytic activities in atomically precise nanoclusters. nih.gov

The design of ligands is a key aspect in the synthesis of chiral nanoclusters, which have potential applications in asymmetric catalysis. tuwien.at While not specifically demonstrated with this compound, the principles of using chiral thiol ligands to induce chirality in gold nanoclusters suggest that functionalized thiols are a critical component in the development of advanced catalytic nanomaterials. tuwien.atmdpi.com

Table 2: Nanoclusters Synthesized with Methoxybenzenethiol Ligands

| Nanocluster Formula | Ligand | Metal Precursors | Application | Key Finding | Source(s) |

|---|---|---|---|---|---|

| [Ag₄₁Cu₉(SC₇H₇O)₃₂]²⁺ | This compound | AgNO₃, Cu(acac)₂ | Electrocatalytic CO₂ Reduction | One-pot synthesis of fcc-structured bimetallic nanoclusters. | rsc.org |

Table 3: List of Compound Names

| Compound Name |

|---|

| 2-Methoxybenzenethiol |

| This compound |

| Acetic Acid |

| Silver Nitrate |

| Sodium Borohydride |

| Toluene |

| Tricyclohexylphosphine |

| Triiron Dodecarbonyl |

| Trifluoroacetic Acid |

| Triphenylphosphine |

| [Ag₄₁Cu₉(SC₇H₇O)₃₂]²⁺ |

| [Cu₃₄S₇(RS)₁₈(PPh₃)₄]²⁺ |

| [Fe₂(μ-SC₆H₄-OMe-m)₂(CO)₅(PCy₃)] |

| [Fe₂(μ-SC₆H₄-OMe-m)₂(CO)₅(PPh₃)] |

| [Fe₂(μ-SC₆H₄-OMe-m)₂(CO)₆] |

Contributions to Materials Science Research

Surface Modification and Self-Assembled Monolayers (SAMs)

The thiol group in 3-Methoxybenzenethiol provides a strong affinity for noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs). sigmaaldrich.comrsc.org These highly organized, single-molecule-thick layers are created by immersing a metal substrate, such as gold or silver, into a solution containing the thiol. sigmaaldrich.com The process is driven by the strong, semi-covalent bond between sulfur and the metal, as well as intermolecular forces between the adjacent aromatic rings. sigmaaldrich.com

These SAMs are critical for tailoring the surface chemistry of materials for specific applications. researchgate.net Research has shown that thiophenols, including 3-methoxythiophenol, are used as Raman Reporter Molecules (RRMs) in Surface-Enhanced Raman Scattering (SERS) biosensors. mdpi.com In this context, they are assembled onto gold nanoparticles (AuNPs). The specific functional groups on the thiophenol, like the methoxy (B1213986) group, provide a unique spectral fingerprint that allows for detection and quantification. mdpi.com However, the choice of RRM can influence the surface charge and stability of the nanoparticle colloid, which is a critical factor in sensor performance. mdpi.com

Studies on mixed thiol monolayers on silver nanoparticles have also included methoxybenzenethiol to tune the surface properties of the colloids. acs.org By controlling the composition of the SAM, researchers can manipulate the interfacial characteristics of the material.

Table 1: Research Findings on Methoxybenzenethiol in Surface Modification

| Nanoparticle System | Thiol Component(s) | Research Focus | Key Finding | Source(s) |

|---|---|---|---|---|

| Gold Nanoparticles (AuNPs) | 3- and 4-methoxythiophenol | Raman Reporter Molecules for SERS biosensors | Thiophenol choice impacts AuNP surface charge and aggregation, crucial for sensor reliability. | mdpi.com |

| Silver Nanoprisms | Methoxybenzenethiol (MOBT) and Thiophenol (TP) | Tuning surface properties of colloids via mixed monolayers | The system exhibits intermediate behavior in competitive adsorption compared to other thiol mixtures. | acs.org |

Integration into Nanomaterials and Quantum Dots

This compound and its isomers serve as critical components in the synthesis and stabilization of nanomaterials, including semiconductor quantum dots and metal nanoclusters. The thiol group acts as a capping agent or ligand, binding to the surface of the nanoparticle to control its growth, prevent aggregation, and define its electronic and optical properties. frontiersin.org

Thiol-containing molecules are effective capping agents for stabilizing semiconductor quantum dots (QDs). frontiersin.orgnih.gov While research on this compound is limited, studies on its close isomer, 4-methoxybenzenethiol (B147237), provide significant insight into how such aromatic thiols influence QD properties. frontiersin.org

In a theoretical study on Cadmium Telluride (CdTe) QDs, aromatic thiol-radical ligands, including 4-methoxybenzenethiol radical (CH₃OC₆H₄S-), were shown to induce significant structural distortion in the QDs upon capping. These ligands bind to the QD surface via the sulfur atom. frontiersin.org Electronically, the capping agents were found to stabilize the Lowest Unoccupied Molecular Orbital (LUMO) and decrease the HOMO-LUMO gap for all studied QDs, which in turn affects their optical and electronic characteristics. frontiersin.org The nature of the capping agent is a determining factor for the performance of QDs in applications like photocatalysis. rsc.org

Table 2: Calculated Electronic Properties of Bare vs. 4-Methoxybenzenethiol (MBT) Capped Cd₆Te₆ Quantum Dots

| Quantum Dot System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source(s) |

|---|---|---|---|---|

| Bare Cd₆Te₆ | -4.43 | -2.33 | 2.10 | frontiersin.org |

| Cd₆Te₆-(MBT)₄ | -4.73 | -2.97 | 1.76 | frontiersin.org |

| Cd₆Te₆-(MBT)₆ | -4.84 | -3.11 | 1.73 | frontiersin.org |

Note: Data is for the 4-methoxybenzenethiol isomer.

This compound has been successfully employed as a protecting ligand in the synthesis of atomically precise bimetallic nanoclusters. rsc.orgresearchgate.net Specifically, it has been used to stabilize silver-copper (B78288) (AgCu) alloy nanoclusters. rsc.org In one synthesis, 3-methoxythiophenol was used to protect (AgCu)₅₀ nanoclusters, which have a face-centered cubic (fcc) core topology. rsc.orgresearchgate.net The resulting nanoclusters, with compositions such as [Ag₄₁Cu₉(SC₇H₇O)₃₂]²⁺ and [Ag₃₉Cu₁₁(SC₇H₇O)₃₂]²⁺, are stabilized by 32 ligands of 3-methoxythiophenol. rsc.org The synthesis involves the co-reduction of silver and copper salts in the presence of the thiol ligand. rsc.org These well-defined nanoclusters are investigated for their catalytic properties, such as in the electrochemical reduction of CO₂. rsc.org

Similarly, the isomer 2-methoxybenzenethiol (B42552) has been used to stabilize copper nanoclusters, forming frustrated Lewis pair (FLP) active sites between the surface copper atoms and the ligand's oxygen atoms, creating highly selective hydrogenation catalysts. chemistryviews.orgacs.org

Table 3: this compound-Stabilized AgCu Nanoclusters

| Nanocluster Formula | Core Topology | Number of Ligands | Synthetic Precursors | Reductant | Source(s) |

|---|---|---|---|---|---|

| [Ag₄₀.₆₃Cu₉.₃₇(SC₇H₇O)₃₂] | fcc M₅₀ (M=Ag/Cu) | 32 | AgNO₃, Cu(acac)₂, 3-methoxythiophenol | NaBH₄ | rsc.org |

| [Ag₃₆.₁₄Cu₁₃.₈₆(SC₇H₇O)₃₂] | fcc M₅₀ (M=Ag/Cu) | 32 | AgNO₃, Cu(acac)₂, 3-methoxythiophenol | NaBH₄ | rsc.org |

Role in Framework Materials

The bifunctional nature of this compound, with its thiol group for metal coordination or covalent bonding and a rigid aromatic body, makes it a candidate building block for various crystalline framework materials.

Organic Metal Chalcogenides (OMCs) are hybrid materials composed of metal-chalcogen layers separated by organic ligands. fjirsm.ac.cn Research on the closely related isomer 4-methoxybenzenethiol has shown its use in forming 2D OMCs, such as Ag(SPh-OCH₃). In these structures, the thiolate ligands bridge metal centers to form inorganic layers, while the organic parts (the methoxy-substituted phenyl groups) are arranged in the interlayer space. This architecture allows for the tuning of electronic properties, such as the band gap. fjirsm.ac.cn The general structure of such copper-thiolate OMCs often involves honeycomb-like Cu₃S₃ hexatomic rings with the organic moieties stacked above and below the inorganic planes. fjirsm.ac.cn

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org Covalent Organic Frameworks (COFs) are a similar class of porous polymers, but are made entirely from organic building blocks linked by strong covalent bonds. nih.govrsc.org

Due to its structure, this compound is recognized as a potential building block for both MOFs and COFs. ambeed.comchemscene.com Chemical suppliers categorize it as a "Metal Organic Framework (MOF) Linker" and a "Covalent Organic Framework (COF) Linker". ambeed.comchemscene.comarctomsci.com In MOF synthesis, the thiol group can coordinate with metal centers, acting as a linker to form the extended framework. For COFs, the thiol and aromatic ring can participate in various covalent bond-forming reactions to create a porous, all-organic network. nih.gov The development of 3D COFs, in particular, is a growing area of research due to their high surface areas and low densities. nih.gov The availability of diverse building blocks like this compound is crucial for expanding the structural variety and functional applications of these advanced materials. nih.govmdpi.com

Compound List

Computational Chemistry and Theoretical Characterization of 3 Methoxybenzenethiol

Quantum Chemical Calculations on Molecular Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic characteristics of molecules like 3-methoxybenzenethiol.

Theoretical calculations have been utilized to determine the optimized geometry and electronic properties of derivatives of this compound. For instance, a study on 2-(2,2-bis(3-methoxyphenylthio)ethyl)naphthalene involved the optimization of its structure using the M062X and PBE1PBE methods with a 6-31+G(d) basis set. chemrevlett.com The Mulliken atomic charges calculated for this molecule indicated that the carbon atoms in the methoxy-substituted ring carry varying charges, reflecting the influence of the electron-donating methoxy (B1213986) group and the sulfur atom. chemrevlett.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. researchgate.netresearchgate.net For thiophenol derivatives, the HOMO and LUMO energies, and consequently the energy gap, are influenced by the nature and position of substituents on the benzene (B151609) ring. researchgate.netfrontiersin.org These parameters can be estimated using cyclic voltammetry and are correlated with computational methods.

Table 1: Calculated Mulliken Atomic Charges for a this compound Derivative (Note: Data is for 2-(2,2-bis(3-methoxyphenylthio)ethyl)naphthalene, as a representative model)

| Atom | M062X Charge | PBE1PBE Charge |

| C3 | +0.796 | +0.993 |

| C21 | -1.519 | -0.829 |

| Data sourced from a computational study on a derivative of this compound. chemrevlett.com |

Theoretical vibrational analysis provides a means to assign and interpret experimental infrared (IR) and Raman spectra. Computational studies on derivatives of this compound have shown good agreement between calculated and experimental vibrational frequencies. chemrevlett.com For example, in a study of 2-(2,2-bis(3-methoxyphenylthio)ethyl)naphthalene, the calculated vibrational wavenumbers using the M062X and PBE1PBE methods with the 6-31+G(d) basis set correlated well with the experimental FT-IR spectrum. chemrevlett.com The characteristic C-S stretching vibration in aromatic thiols is typically observed in the region of 570-710 cm⁻¹. chemrevlett.com In the studied derivative, this bond was experimentally observed at 740 cm⁻¹ and calculated to be around 770.78 cm⁻¹ (M062X) and 765.06 cm⁻¹ (PBE1PBE). chemrevlett.com The C-O stretching vibration of the methoxy group in aromatic compounds is generally found in the 1000-1300 cm⁻¹ region. chemrevlett.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a this compound Derivative (Note: Data is for 2-(2,2-bis(3-methoxyphenylthio)ethyl)naphthalene)

| Vibrational Mode | Experimental (FT-IR) | Calculated (M062X/6-31+G(d)) | Calculated (PBE1PBE/6-31+G(d)) |

| C-S Stretch | 740 | 770.78 | 765.06 |

| C-O Stretch | 1039 | 1068.04 | 1058.5 |

| Aromatic C=C Stretch | 1636 | 1635.78 | 1625.96 |

| Aromatic C-H Stretch | 3054 | - | 3064.89 |

| Alkyl C-H Stretch | 2956, 2924 | - | 2969.56, 2924.66 |

| Data sourced from a computational and experimental study on a derivative of this compound. chemrevlett.com |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, is a valuable tool for structure elucidation. chemrevlett.comd-nb.infonih.gov The accuracy of these predictions can be enhanced by considering conformational isomers and using appropriate levels of theory and basis sets. d-nb.info For a derivative of this compound, ¹H and ¹³C NMR chemical shifts were calculated and compared with experimental data, showing good agreement. chemrevlett.com The development of machine learning models trained on DFT-calculated and experimental NMR data is further improving the speed and accuracy of chemical shift prediction. nrel.gov

Table 3: Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) |

| Aromatic | 7.109 |

| Aromatic | 6.83 |

| Aromatic | 6.80 |

| Aromatic | 6.688 |

| Methoxy (-OCH₃) | 3.755 |

| Thiol (-SH) | 3.445 |

| Data obtained from a publicly available spectral database. |

Prediction of Physiochemical Parameters

Computational methods are also employed to predict key physiochemical properties, such as the acid dissociation constant (pKa).

The acidity of thiols is an important parameter influencing their behavior in various chemical and biological systems. researchgate.net Thiols are generally more acidic than their alcohol and phenol (B47542) counterparts. researchgate.net Theoretical methods, including semiempirical (like RM1) and DFT (like B3LYP/6-31+G*), have been used to estimate the aqueous pKa values of a range of thiols, including substituted benzenethiols. researchgate.net For this compound, the experimental pKa value has been reported as 6.39. tandfonline.commetu.edu.tr Computational models often show a strong correlation with experimental data, providing a reliable means of predicting pKa for new or unmeasured compounds. researchgate.netmetu.edu.tr

Table 4: Experimental and Calculated pKa Values for Substituted Benzenethiols

| Compound | Experimental pKa | Calculated pKa (vs,max descriptor) |

| This compound | 6.39 | 6.07 |

| Benzenethiol | 6.61 | 6.61 |

| 4-Methoxybenzenethiol (B147237) | 6.78 | 7.01 |

| 3-Methylbenzenethiol | 6.66 | 6.34 |

| Data sourced from studies on theoretical pKa prediction. tandfonline.commetu.edu.tr |

Reaction Mechanism Modeling

Computational modeling is instrumental in understanding the mechanisms of reactions involving this compound. For example, it has been used to investigate its role in the synthesis of diiron complexes that model the active site of [FeFe] hydrogenases. researchgate.netbohrium.com In these studies, this compound reacts with iron carbonyl compounds to form bis(monothiolato) complexes. bohrium.com

Furthermore, the reaction of this compound in the presence of triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates to form stable phosphorus ylides has been studied. ehu.es Quantum mechanical calculations helped to elucidate the stability of the resulting geometrical isomers. ehu.es The mechanism of photochemical reactions, such as the spirocyclisation of indole-ynones in the presence of thiols like this compound, has also been probed. researchgate.net These studies can identify radical intermediates and support proposed reaction pathways. researchgate.net In the synthesis of 2-(2,2-bis(3-methoxyphenylthio)ethyl)naphthalene, a proposed mechanism involves the initial reaction of 3-methoxythiophenol with an epoxide, followed by a series of steps including the formation of a sulfonium (B1226848) methylide and carbocation intermediates. chemrevlett.com

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used to map out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. sioc-journal.cn A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy reaction path between reactants and products. nih.gov Identifying the geometry and energy of these transition states is fundamental to understanding reaction kinetics and mechanisms. nih.gov

Computational studies on the reaction pathways of thiols often involve exploring various potential reactions, such as H-abstraction from the sulfhydryl group or addition reactions across other functional groups. For instance, a detailed theoretical investigation into the atmospheric oxidation of 3-methyl-2-butene-1-thiol (B196119) by hydroxyl radicals (•OH) illustrates a typical DFT approach. nih.gov In that study, researchers first identified the most stable conformers of the molecule. nih.gov Then, they computed the potential energy surfaces for different reaction channels, including •OH addition to the double bond and H-atom abstraction from various sites. nih.gov The calculations, performed at a high level of theory (CCSD(T)/aug-cc-pV(T+d)Z//M06-2X/aug-cc-pV(T+d)Z), determined the energy barriers for each pathway, revealing the most favorable reaction channels. nih.gov

While specific, in-depth DFT studies on the reaction pathways of isolated this compound are not extensively documented in the literature, the same principles apply. Plausible reaction pathways for this compound that could be investigated using DFT include:

S-H Bond Homolysis: Calculating the bond dissociation energy to understand radical formation.

Oxidation: Modeling the reaction with oxidants to form disulfides or sulfonic acids.

Proton-Coupled Electron Transfer (PCET): Investigating the concerted or stepwise transfer of a proton and an electron, a crucial mechanism in many biochemical and electrochemical processes. Studies on other substituted thiophenols have shown that the reaction pathway can be modulated between stepwise electron transfer-proton transfer (ET-PT), stepwise proton transfer-electron transfer (PT-ET), and concerted proton-electron transfer (CPET) by changing the electronic properties of the substituents. researchgate.net

A key area where DFT calculations are needed is in understanding the catalytic cycles of complexes containing the 3-methoxybenzenethiolate (B8531926) ligand. For example, diiron complexes with bridging 3-methoxybenzenethiolate ligands have been synthesized and shown to be active electrocatalysts for proton reduction. researchgate.netbohrium.com However, the precise mechanism of the catalytic cycle remains to be fully elucidated, with researchers noting the need for detailed DFT studies to map out the reaction intermediates and transition states involved in hydrogen evolution. bohrium.com

The following table outlines the typical energetic data sought in DFT studies of reaction pathways, using the OH-radical-mediated oxidation of a thiol as a representative example.

| Reaction Step | Description | Typical Calculated Parameter | Example Value (kcal/mol) |

| Prereactive Complex Formation | Formation of a hydrogen-bonded complex between the thiol and the radical. | Relative Energy | - |

| Transition State (TS) | The highest energy point on the reaction coordinate for a specific step (e.g., H-abstraction). | Activation Energy Barrier | -1.1 to 0.9 |

| Product Complex Formation | Formation of a complex between the products after the reaction step. | Relative Energy | -33.3 to -32.0 |

| Overall Reaction Energetics | The total energy change from separated reactants to separated products. | Enthalpy of Reaction (ΔH) | -29.5 |

Table 1: Representative data from a DFT study on the H-abstraction from a thiol by an OH radical. The example values are for the abstraction from different sites on the 3-methyl-2-butene-1-thiol molecule and are relative to the energy of the separated reactants. nih.gov

Modeling Catalysis Selectivity and Ligand Effects

This compound and its derivatives are important as ligands in coordination chemistry and catalysis. The sulfur atom readily coordinates to metal centers, and the electronic properties of the benzene ring, modulated by the methoxy substituent, can influence the stability, reactivity, and selectivity of the resulting catalyst. researchgate.netbohrium.com Computational modeling is a crucial tool for understanding these ligand effects at a molecular level.

The methoxy group (-OCH₃) at the meta-position of the benzene ring influences the electronic environment primarily through its electron-withdrawing inductive effect (-I) and its weaker electron-donating resonance effect (+M). This is in contrast to a para-methoxy substituent, where the resonance effect is dominant, making it a strong electron-donating group. This difference in electronic influence is critical for tuning the properties of a metal complex.

A pertinent example involves diiron complexes, [Fe₂(μ‐SC₆H₄‐OMe‐m)₂(CO)₆], which have been synthesized using this compound and characterized as molecular catalysts for proton reduction. researchgate.netbohrium.com While experimental electrochemical studies provide data on the catalytic activity, DFT calculations can offer deeper insights into:

The Electronic Structure: How the 3-methoxybenzenethiolate ligand modifies the electron density at the iron centers.

Reaction Mechanism: The step-by-step pathway of proton reduction at the catalytic site, including the binding of protons and the release of hydrogen gas.

Ligand-Induced Selectivity: Why this specific ligand might favor a particular reaction pathway or prevent catalyst degradation.

DFT studies on related systems have demonstrated the profound effect of aromatic thiol ligands on the properties of nanomaterials. For instance, research on CdTe quantum dots capped with various aromatic thiols, including 4-methoxybenzenethiol, has shown that the ligands cause significant structural distortion and systematically alter the electronic properties. frontiersin.orgresearchgate.net The capping ligands interact with the frontier orbitals of the quantum dots, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) and altering the Highest Occupied Molecular Orbital (HOMO), which in turn reduces the HOMO-LUMO gap. frontiersin.org

The table below summarizes DFT results for CdTe quantum dots capped with different aromatic thiols, illustrating the electronic effects of the substituents.

| Capping Ligand | System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiophenol (TP) | Cd₆Te₆(TP)₆ | -5.74 | -4.01 | 1.73 |

| 4-Methoxybenzenethiol (MBT) | Cd₆Te₆(MBT)₆ | -5.67 | -4.01 | 1.66 |

| Thiophenol (TP) | Cd₈Te₈(TP)₈ | -5.84 | -4.11 | 1.73 |

| 4-Methoxybenzenethiol (MBT) | Cd₈Te₈(MBT)₈ | -5.82 | -4.13 | 1.69 |

Table 2: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for CdTe quantum dots capped with Thiophenol and 4-Methoxybenzenethiol, based on DFT calculations. These results show that the electron-donating 4-methoxy group slightly raises the HOMO energy and decreases the energy gap compared to the unsubstituted thiophenol. frontiersin.org

Advanced Analytical and Spectroscopic Methodologies for 3 Methoxybenzenethiol Research

Comprehensive Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-methoxybenzenethiol, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the aromatic protons typically appear as a multiplet in the range of δ 6.7–7.2 ppm. A distinct singlet for the methoxy (B1213986) (-OCH₃) group protons is observed around δ 3.8 ppm. The thiol (-SH) proton is also present and its signal is exchangeable, generally appearing between δ 1.5–2.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. Key resonances include those for the carbon atoms of the benzene (B151609) ring and the methoxy group. For instance, in a study involving a derivative of this compound, the aromatic carbons were observed at various shifts, with the carbon attached to the methoxy group appearing at a distinct chemical shift. rsc.org

Interactive Data Table: NMR Data for this compound Derivatives

| Compound Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.20 (t, J = 7.9 Hz, 1H), 7.17 – 7.14 (m, 1H), 7.13 – 7.11 (m, 1H), 6.70 – 6.63 (m, 1H) | 159.9, 140.2, 129.5, 118.9, 112.2, 111.8 |

| Methoxy (OCH₃) | 3.82 (s, 3H) | 55.3 |

Data derived from a study on unsymmetrical disulfides involving this compound. rsc.org

Infrared (IR) and Raman Spectroscopy (FT-IR, ATR-IR, Vapor Phase IR, FT-Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum of this compound shows a characteristic S-H stretching vibration around 2550 cm⁻¹. Another key absorption is the C-O-C stretching of the methoxy group, which appears near 1250 cm⁻¹. The presence of aromatic C-H and C=C stretching can also be observed. chemrevlett.com

Attenuated Total Reflection (ATR-IR): ATR-IR is a convenient technique for analyzing liquid samples like this compound. Spectra obtained using ATR-IR are comparable to traditional transmission FT-IR and clearly show the principal vibrational bands. nih.gov

Vapor Phase IR: Vapor phase IR spectroscopy provides information on the molecule in the gaseous state, which can be useful for certain applications and for comparison with computational models. nih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy complements IR by providing information on non-polar bonds. A notable peak in the FT-Raman spectrum of this compound is the S-H bond stretch, which appears around 2570 cm⁻¹. This can be particularly useful for distinguishing the thiol from disulfide impurities. nih.gov The relative simplicity of the thiophenol spectrum, with a minimal number of narrow Raman bands, makes it advantageous for applications like Surface-Enhanced Raman Scattering (SERS). nih.gov

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| S-H stretch | ~2550 | ~2570 |

| C-O-C stretch | ~1250 | Not typically prominent |

| Aromatic C=C stretch | 1636, 1470 | Observable |

| Aromatic C-H stretch | 3054 | Observable |

| Alkyl C-H stretch | 2956, 2924 | Observable |

Data compiled from various spectroscopic studies. chemrevlett.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV-Vis spectrum is influenced by the aromatic ring and its substituents. While specific absorption maxima for this compound are not extensively detailed in the provided context, related studies on similar aromatic compounds show absorptions that are characteristic of the electronic structure of the core and its appended functional groups. researchgate.net This technique is suitable for use with HPLC analysis. sigmaaldrich.com

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) and elemental analysis are crucial for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry: In Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a molecular ion peak (M⁺) at an m/z of 140, which corresponds to its molecular weight. The fragmentation pattern is also characteristic, often showing the loss of the thiol group (-SH) resulting in a fragment at m/z 93, and the loss of the methoxy group (-OCH₃) leading to a fragment at m/z 77. nih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass data for elemental composition confirmation. rsc.org

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in the compound. For a derivative of this compound, bis(3-methoxyphenylthio)ethyl)naphthalene, the calculated elemental composition was C, 72.2% and H, 5.5%, which was in close agreement with the found values of C, 72.4% and H, 5.8%. chemrevlett.com This technique is often used to confirm the purity and empirical formula of synthesized compounds. researchgate.netjocpr.com

Chromatographic and Separation Science Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring